(2,5-Dibromophenoxy)(trimethyl)silane
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Overview
Description
(2,5-Dibromophenoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C9H12Br2OSi. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis due to their unique chemical properties. Organosilanes are known for their ability to act as protecting groups, intermediates in organic synthesis, and reagents in various chemical reactions .
Preparation Methods
The synthesis of (2,5-Dibromophenoxy)(trimethyl)silane typically involves the reaction of 2,5-dibromophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,5-Dibromophenol+Trimethylsilyl chloride→this compound+HCl
Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
(2,5-Dibromophenoxy)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.
Hydrosilylation: The silicon-hydrogen bond in the compound can participate in hydrosilylation reactions, which are useful in the formation of carbon-silicon bonds.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions, where the bromine atoms are replaced with other groups in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
(2,5-Dibromophenoxy)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials, including polymers and coatings, due to its ability to modify surface properties.
Biological Research: It is used in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of (2,5-Dibromophenoxy)(trimethyl)silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, such as carbon, oxygen, and nitrogen, which allows it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
(2,5-Dibromophenoxy)(trimethyl)silane can be compared with other similar compounds, such as (2,4-Dibromophenoxy)(trimethyl)silane and (2,6-Dibromophenoxy)(trimethyl)silane. These compounds have similar structures but differ in the position of the bromine atoms on the phenoxy ring. The unique positioning of the bromine atoms in this compound can influence its reactivity and the types of reactions it undergoes .
Properties
CAS No. |
919355-38-7 |
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Molecular Formula |
C9H12Br2OSi |
Molecular Weight |
324.08 g/mol |
IUPAC Name |
(2,5-dibromophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
DSSYWUYXEUMFEW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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